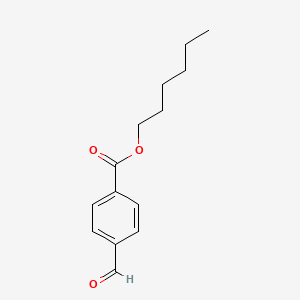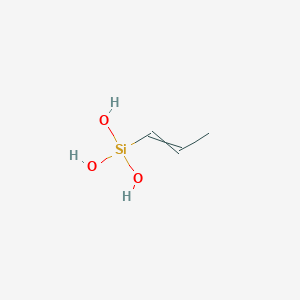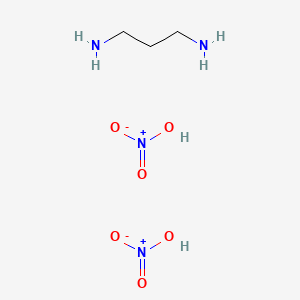
Nitric acid;propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;propane-1,3-diamine is a compound that combines the properties of nitric acid and propane-1,3-diamineIt is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents . Nitric acid is a highly corrosive mineral acid with the formula HNO₃. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,3-diamine typically involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . This process can be carried out under various conditions, including the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of propane-1,3-diamine often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality and high yield. The process may include purification steps such as distillation and crystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Propane-1,3-diamine can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert nitriles or other functional groups into amines.
Substitution: The amine groups in propane-1,3-diamine can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propane-1,3-diamine can yield nitriles, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Propane-1,3-diamine and its derivatives have numerous applications in scientific research, including:
Chemistry: Used as building blocks in the synthesis of heterocycles and coordination complexes.
Biology: Investigated for their potential roles in biological systems and as intermediates in the synthesis of biologically active compounds.
Medicine: Explored for their potential therapeutic applications, including as precursors to pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propane-1,3-diamine involves its interaction with various molecular targets and pathways. As a diamine, it can form coordination complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: An isomer of propane-1,3-diamine with similar properties but different reactivity due to the position of the amine groups.
Ethylenediamine: A simpler diamine with two carbon atoms between the amine groups, used in similar applications but with distinct chemical behavior.
Putrescine: A naturally occurring diamine with four carbon atoms, involved in biological processes such as cell growth and differentiation.
Uniqueness
Propane-1,3-diamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form diverse derivatives. Its ability to form stable coordination complexes and its solubility in various solvents make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
111452-24-5 |
|---|---|
Molecular Formula |
C3H12N4O6 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
nitric acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.2HNO3/c4-2-1-3-5;2*2-1(3)4/h1-5H2;2*(H,2,3,4) |
InChI Key |
AXNCPPCNNYYOOL-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


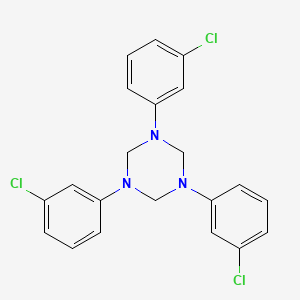
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)

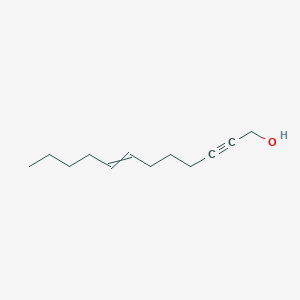
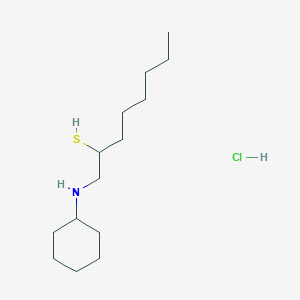
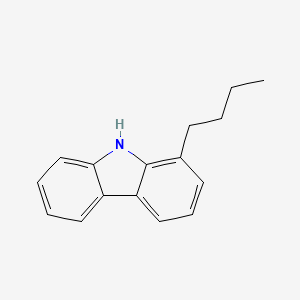

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

